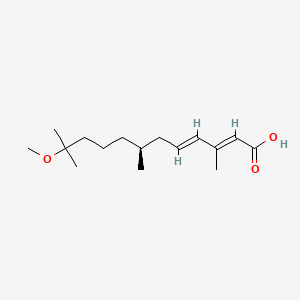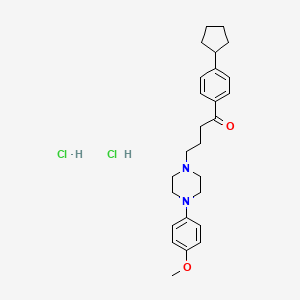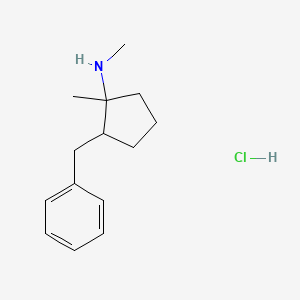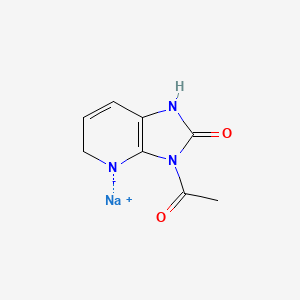
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylethyl group, and a propanamide moiety. Its stereochemistry plays a crucial role in its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets, such as monoamine transporters. It exhibits high affinity for dopamine, serotonin, and norepinephrine transporters, which play a crucial role in its pharmacological effects . The compound’s stereochemistry significantly influences its binding affinity and activity.
類似化合物との比較
Similar Compounds
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-(®-2-hydroxy-2-phenylethyl)-piperidin-3-ol: Exhibits similar biological activity towards monoamine transporters.
N-tert-butanesulfinamide derivatives: Used in the synthesis of N-heterocycles and exhibit similar structural motifs.
Uniqueness
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenylethyl group. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
155320-02-8 |
|---|---|
分子式 |
C23H30N2O |
分子量 |
350.5 g/mol |
IUPAC名 |
N-[(3R,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m1/s1 |
InChIキー |
MLQRZXNZHAOCHQ-DENIHFKCSA-N |
異性体SMILES |
CCC(=O)N([C@@H]1CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


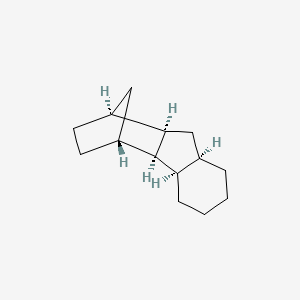
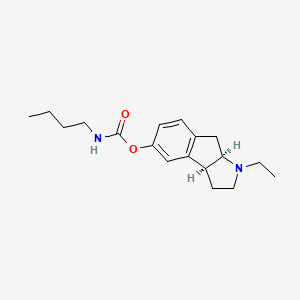

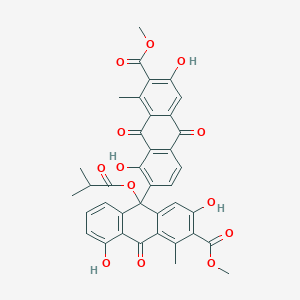
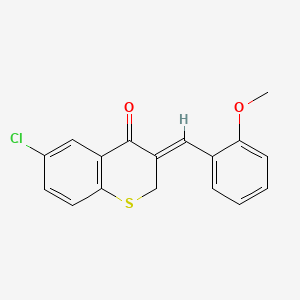
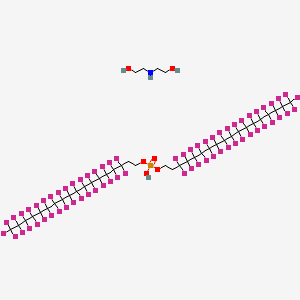

![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
